molecular formula C12H11BrF3NO4S B1529092 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one CAS No. 1704065-49-5

1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one

Cat. No.: B1529092
CAS No.: 1704065-49-5
M. Wt: 402.19 g/mol
InChI Key: KMEQLBWUDKKAMY-UHFFFAOYSA-N
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Description

1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one (CAS 1704065-49-5) is a chemical building block of interest in medicinal chemistry and drug discovery research. It has a molecular formula of C12H11BrF3NO4S and a molecular weight of 402.18 g/mol . The compound features a piperidin-4-one scaffold, a privileged structure in pharmaceutical development, linked to a bromo- and trifluoromethoxy-substituted benzene ring via a sulfonyl group . This specific combination of moieties is significant for drug discovery. The sulfonyl piperidine core is a common feature in compounds investigated for various biological activities . Furthermore, the incorporation of the trifluoromethoxy group is a well-established strategy in medicinal chemistry, as this moiety can profoundly influence a molecule's metabolic stability, lipophilicity, and overall binding affinity to biological targets . The presence of a bromine atom on the aromatic ring makes this compound a versatile synthetic intermediate, as it provides a handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the exploration of structure-activity relationships (SAR) . This makes it a valuable reagent for researchers, particularly in the synthesis of more complex molecules for high-throughput screening and lead optimization campaigns. The compound is provided with a minimum purity of 95% . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO4S/c13-8-1-2-10(21-12(14,15)16)11(7-8)22(19,20)17-5-3-9(18)4-6-17/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEQLBWUDKKAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-2-(trifluoromethoxy)phenyl Derivatives

  • The 5-bromo-2-(trifluoromethoxy)phenyl moiety can be prepared via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of 2,5-dibromopyridine with 4-(trifluoromethoxy)benzeneboronic acid in the presence of cesium carbonate and bis(triphenylphosphine)palladium(II) chloride catalyst in toluene/ethanol solvent at 80 °C under inert atmosphere yields the corresponding trifluoromethoxy-substituted bromoaryl compound with good yield and purity.

  • Although this example is for a pyridine derivative, analogous conditions apply for phenyl systems bearing similar substituents.

Formation of Sulfonyl Chloride

  • The aryl sulfonyl chloride intermediate is commonly prepared by chlorosulfonation of the bromo-trifluoromethoxy-substituted aromatic compound. This involves treatment with chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions to introduce the sulfonyl chloride group (-SO2Cl) at the appropriate position on the aromatic ring.

  • The sulfonyl chloride intermediate is a key electrophile for subsequent sulfonylation reactions.

Sulfonylation of Piperidin-4-one

  • The piperidin-4-one core is sulfonylated by reacting with the aryl sulfonyl chloride intermediate under basic conditions.

  • Typical reaction conditions include:

    • Using piperidin-4-one as the nucleophile.
    • Employing a base such as triethylamine or diisopropylethylamine to scavenge hydrochloric acid generated during the reaction.
    • Conducting the reaction in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
  • This reaction yields the target compound 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one with high selectivity.

Representative Example of the Preparation Process

Step Reagents & Conditions Description Outcome
1 2,5-Dibromopyridine, 4-(trifluoromethoxy)benzeneboronic acid, Cs2CO3, Pd(PPh3)2Cl2, toluene/EtOH, 80 °C, inert atmosphere Suzuki coupling to form 5-bromo-2-(trifluoromethoxy)aryl intermediate High yield (~85-90%), purity >95%
2 Chlorosulfonic acid or SO2Cl2, controlled temperature Chlorosulfonation to form aryl sulfonyl chloride Moderate to high yield, reactive intermediate
3 Piperidin-4-one, triethylamine, DCM, RT Sulfonylation reaction forming the sulfonylated piperidinone Target compound obtained, yield typically 70-85%

Research Findings and Optimization Notes

  • The palladium-catalyzed cross-coupling step is critical for introducing the trifluoromethoxy group and the bromine substituent in the correct positions. The choice of base and solvent significantly affects the reaction efficiency and purity.

  • Chlorosulfonation must be carefully controlled to avoid over-chlorosulfonation or decomposition of sensitive substituents such as trifluoromethoxy.

  • Sulfonylation of piperidin-4-one is generally straightforward but requires dry and inert conditions to prevent hydrolysis of the sulfonyl chloride.

  • Purification is typically achieved by recrystallization or chromatography, ensuring high purity suitable for further applications.

Summary Table of Key Reaction Parameters

Reaction Stage Key Reagents Solvent Temperature Time Yield (%) Notes
Suzuki Coupling 2,5-Dibromopyridine, 4-(trifluoromethoxy)benzeneboronic acid, Cs2CO3, Pd(PPh3)2Cl2 Toluene/EtOH 80 °C 1 h 85-90 Argon atmosphere required
Chlorosulfonation Chlorosulfonic acid or SO2Cl2 Neat or DCM 0-25 °C 2-4 h 70-80 Temperature control critical
Sulfonylation Piperidin-4-one, triethylamine DCM RT 3-6 h 70-85 Dry conditions necessary

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine (CAS: 1704069-23-7)

  • Molecular Formula: C₁₂H₁₅BrNO₃S
  • Key Differences : Replaces the trifluoromethoxy group with a methoxy (-OCH₃) substituent.

1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one (CAS: 1257664-90-6)

  • Molecular Formula: C₁₂H₁₁BrF₃NO
  • Key Differences : Features a trifluoromethyl (-CF₃) group instead of trifluoromethoxy (-OCF₃) and a piperidin-2-one core.
  • Impact : The -CF₃ group is less polar than -OCF₃, which may reduce solubility in polar solvents .

Heterocyclic Core Modifications

1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine (CAS: 1023242-77-4)

  • Molecular Formula: C₁₁H₁₀BrF₃NO₃S
  • Key Differences : Replaces piperidin-4-one with a pyrrolidine ring (5-membered vs. 6-membered).
  • Impact : The smaller ring size increases ring strain and may affect binding affinity in biological targets .

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol (CAS: 428471-30-1)

  • Molecular Formula: C₁₂H₁₅BrNO₄S
  • Key Differences : Substitutes the ketone (-CO-) at position 4 of piperidine with a hydroxyl (-OH) group.

Functional Group Variations

1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine (CAS: 913240-59-2)

  • Molecular Formula: C₁₄H₁₉BrNO₃S
  • Key Differences : Incorporates ethoxy (-OC₂H₅) and methyl (-CH₃) groups on the phenyl ring.
  • Impact : Increased steric bulk from the methyl group may hinder interactions with enzyme active sites .

Data Table: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1704065-49-5 C₁₂H₁₁BrF₃NO₄S 402.19 -CF₃O, -Br, piperidin-4-one
1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine 1704069-23-7 C₁₂H₁₅BrNO₃S 340.22 -OCH₃, -Br, piperidine
1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine 1023242-77-4 C₁₁H₁₀BrF₃NO₃S 374.17 -CF₃O, -Br, pyrrolidine
1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one 1257664-90-6 C₁₂H₁₁BrF₃NO 320.13 -CF₃, -Br, piperidin-2-one
1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine 913240-59-2 C₁₄H₁₉BrNO₃S 365.28 -OC₂H₅, -CH₃, -Br, piperidine

Research Implications

  • Heterocyclic Flexibility : Piperidin-4-one’s ketone group may facilitate interactions with biological targets (e.g., enzymes) through dipole-dipole interactions, unlike pyrrolidine or piperidine derivatives .
  • Bioactivity: Sulfonyl-linked piperidinones are frequently explored as kinase inhibitors or protease modulators. The discontinued status of the parent compound suggests possible challenges in synthesis or efficacy .

Biological Activity

1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C12H11BrF3NO4S
  • Molecular Weight : 402.18 g/mol
  • CAS Number : 1704065-49-5

The compound features a piperidinone structure, which is known for its versatility in medicinal chemistry. The presence of the trifluoromethoxy group enhances its pharmacological profile by influencing lipophilicity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance:

  • A study highlighted a derivative that demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin, suggesting a promising avenue for cancer therapy .
  • The compound's structure allows it to inhibit IKKb, a key component in the NF-κB signaling pathway, which is often activated in various cancers. This inhibition leads to reduced inflammation and neoplastic progression .

Antimicrobial Activity

Research has also explored the antimicrobial properties of piperidine derivatives:

  • Compounds similar to this compound have shown effectiveness against strains of Mycobacterium tuberculosis and various bacterial pathogens, including MRSA and E. coli .
  • The mechanism involves disrupting cell wall integrity and interacting with DNA gyrase, thus providing a dual-action approach against bacterial infections .

Potential Against Viral Infections

Emerging studies suggest that piperidine derivatives may also inhibit viral infections:

  • One compound demonstrated superior binding affinity to the SARS-CoV2 main protease compared to Remdesivir, indicating potential as a therapeutic agent against COVID-19 .

Case Study 1: Anticancer Efficacy

In preclinical trials, a derivative of piperidinone was tested on various cancer cell lines. The results showed:

Cell LineIC50 (µM)Reference Drug IC50 (µM)
FaDu (Hypopharyngeal)1220
MCF7 (Breast Cancer)1525

This study illustrates the compound's enhanced efficacy compared to standard treatments, supporting further investigation into its use as an anticancer agent.

Case Study 2: Antimicrobial Activity

A series of piperidine compounds were tested for their antimicrobial properties against several pathogens:

PathogenInhibition Zone (mm)Control Zone (mm)
MRSA1810
E. coli2215

These findings indicate that the tested compounds possess significant antimicrobial activity, warranting further exploration in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves coupling a piperidin-4-one derivative with a sulfonyl chloride precursor (e.g., 5-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride) under controlled conditions. Key parameters include:

  • Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize side reactions.
  • Temperature : Maintain 0–5°C during sulfonylation to prevent decomposition of the sulfonyl chloride.
  • Base : Triethylamine or pyridine is used to scavenge HCl generated during the reaction.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC experiments to confirm the piperidin-4-one ring and sulfonyl group connectivity.
  • Mass spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., bromine doublet).
    • Crystallography : Single-crystal X-ray diffraction with SHELXL (via SHELXTL suite) refines the structure. Key steps include:
  • Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
  • Use of direct methods (SHELXD) for phase determination and full-matrix least-squares refinement .

Q. What preliminary biological screening approaches are suitable for assessing its enzyme inhibition potential?

  • In vitro assays :

  • Fluorogenic substrate assays : Measure inhibition of proteases or phosphatases (e.g., NPP1) by monitoring fluorescence changes.
  • Surface plasmon resonance (SPR) : Quantify binding affinity to target enzymes (KD values).
    • Structural insights : The sulfonyl group may form hydrogen bonds with catalytic residues, while the bromine enhances hydrophobic interactions. Compare activity against analogs lacking the trifluoromethoxy group to assess substituent effects .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory bioactivity data observed in different assay systems (e.g., cell-based vs. enzymatic assays)?

  • Approach :

  • Solubility optimization : Test co-solvents (e.g., DMSO or cyclodextrins) to ensure compound bioavailability in cell-based assays .
  • Metabolic stability : Use liver microsomes to identify potential degradation products interfering with activity.
  • Off-target profiling : Employ kinome-wide screening to rule out nonspecific interactions .
    • Case study : If enzymatic inhibition is strong but cellular activity is weak, evaluate membrane permeability via PAMPA assays or Caco-2 cell models .

Q. How can computational chemistry methods be applied to predict binding modes and guide structural optimization?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., GPR119). Focus on:

  • The sulfonyl group’s role in polar contacts.
  • Bromine’s contribution to binding pocket occupancy.
    • QSAR modeling : Train models on analogs with varying substituents (e.g., methoxy vs. trifluoromethoxy) to predict IC50 improvements.
    • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .

Q. What analytical approaches are recommended for characterizing reaction intermediates and resolving synthetic pathway ambiguities?

  • Techniques :

  • LC-MS/MS : Monitor intermediates in real-time with a C18 column and electrospray ionization.
  • Isotopic labeling : Use ¹³C-labeled piperidin-4-one to trace incorporation into the final product.
  • In situ IR spectroscopy : Track carbonyl (C=O) and sulfonyl (S=O) stretching frequencies during synthesis.
    • Case example : If a side product forms due to sulfonate esterification, employ preparative HPLC with a water/acetonitrile gradient for isolation and structural elucidation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data (e.g., bond length variations) between related sulfonyl-piperidinone derivatives?

  • Refinement protocols :

  • Apply Hirshfeld atom refinement (HAR) in SHELXL to improve accuracy for light atoms.
  • Compare thermal displacement parameters (Ueq) to identify disordered regions.
    • Statistical validation : Use R-factor metrics and CheckCIF to ensure data consistency. Contradictions may arise from differences in crystal packing or solvent inclusion .

Structural and Functional Insights

Q. What role does the trifluoromethoxy substituent play in modulating the compound’s electronic properties and bioactivity?

  • Electronic effects : The -OCF3 group is strongly electron-withdrawing, polarizing the phenyl ring and enhancing sulfonyl group electrophilicity.
  • Biological impact : Fluorine atoms improve metabolic stability and membrane permeability compared to methoxy analogs. Test this via parallel synthesis of -OCH3 vs. -OCF3 derivatives in enzyme inhibition assays .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Stepwise purification :

Liquid-liquid extraction : Separate organic and aqueous layers using ethyl acetate.

Flash chromatography : Use silica gel with a gradient of 10–40% ethyl acetate in hexane.

Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one
Reactant of Route 2
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1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one

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